6-oxo-1H-pyridine-2-carbonyl chloride
Description
Properties
Molecular Formula |
C6H4ClNO2 |
|---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H,8,9) |
InChI Key |
JVKDJRVRHMTWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard-Based Carboxylation
A synthesis described in ChemicalBook involves reacting 2-bromo-6-hydroxypyridine with carbon dioxide (CO₂) under Grignard conditions. Key steps include:
-
Reaction Setup : 2-Bromo-6-hydroxypyridine is treated with isopropylmagnesium chloride (i-PrMgCl) in dry tetrahydrofuran (THF) at 0°C, followed by n-butyllithium (n-BuLi) to generate a reactive intermediate.
-
CO₂ Quenching : Dry CO₂ is introduced, yielding the carboxylic acid after hydrolysis and purification via silica gel chromatography.
Microbial Hydroxylation
An alternative biocatalytic method employs Alcaligenes faecalis (DSM 6269) to hydroxylate pyridine-2-carboxylic acid regiospecifically at the 6-position. This approach offers high selectivity under mild conditions, though scalability may be limited by fermentation yields.
Thionyl Chloride (SOCl₂) Method
Adapted from patent WO1995015323A1, thionyl chloride reacts with the carboxylic acid in acetonitrile with pyridine as a catalyst:
Oxalyl Chloride ((COCl)₂) Method
Oxalyl chloride offers a milder alternative, as demonstrated in the synthesis of imidazopyridine derivatives:
High-Temperature Oxalyl Chloride Process
A patent for thiophene-2-carbonyl chlorides suggests adapting high-temperature conditions (160–250°C) for pyridine analogs:
-
Conditions : Excess oxalyl chloride (1.5–25 equivalents) under autogenous pressure (20–500 bar) for 10 seconds to 24 hours.
-
Efficiency : Rapid reaction kinetics but requires specialized equipment for pressurized systems.
Direct Cyclization Strategies
While less common, direct synthesis routes aim to construct the pyridine ring with pre-installed carbonyl chloride functionality.
Heteroannulation of Furans
A J-Stage protocol details the heteroannulation of 2-propionyl-5-methylfuran with ammonium chloride and resin in a sealed autoclave. Although optimized for stearamide derivatives, modifying the acylating agent (e.g., using chloroacetyl chloride) could yield the target compound.
Ring Expansion of Furan Derivatives
Chinese patent CN101891677B describes a method for 6-methyl-2-ethyl-3-hydroxypyridine via furan ring expansion. Replacing propionic anhydride with chloroacetic anhydride may enable direct incorporation of the carbonyl chloride group.
Comparative Analysis of Chlorination Methods
Key Findings :
-
Thionyl Chloride achieves the highest yields but requires rigorous HCl scrubbing.
-
Oxalyl Chloride balances efficiency and safety, ideal for lab-scale synthesis.
-
High-Temperature methods suit continuous production but face scalability barriers.
Industrial-Scale Considerations
Catalyst and Solvent Selection
Chemical Reactions Analysis
Types of Reactions: 6-oxo-1H-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 6-hydroxypicolinic acid.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 6-Ketopicolinic acid or 6-carboxypicolinic acid.
Reduction: 6-Hydroxypicolinic acid.
Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
6-oxo-1H-pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxypicolinic acid chloride involves its ability to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions . It can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
6-Methylpyridine-2-carbonyl chloride hydrochloride (CAS 60373-34-4)
- Molecular Formula: C₇H₇Cl₂NO .
- Molar Mass : 192.04 g/mol .
- Key Differences :
- A methyl group replaces the oxo group at position 6, increasing lipophilicity (LogP ≈ 1.25–1.3 inferred from analogs).
- The hydrochloride salt improves water solubility compared to the free base form.
- Reactivity: The absence of an oxo group reduces polarity, favoring reactions in non-polar solvents.
2-Chloro-6-oxo-1H-pyridine-4-carbaldehyde
- Molecular Formula: C₆H₄ClNO₂ .
- Molar Mass : 157.55 g/mol .
- Key Differences :
- A carbaldehyde (CHO) replaces the carbonyl chloride at position 4, altering reactivity.
- The chloro group at position 2 introduces steric and electronic effects.
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), while the oxo group at position 6 maintains moderate polarity (PSA ≈ 50.19 Ų) .
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid
- Molecular Formula : C₅H₃ClN₂O₃ .
- Molar Mass : 174.55 g/mol (inferred).
- Key Differences :
- Pyrimidine ring (two nitrogen atoms) vs. pyridine, enhancing hydrogen-bonding capacity.
- A carboxylic acid substituent at position 4 increases water solubility (pKa ≈ 2–3).
- Reactivity : The carboxylic acid enables salt formation, while the oxo group contributes to resonance stabilization. Applications likely diverge toward medicinal chemistry due to ionizable groups .
Structural and Electronic Effects
- Ring Size and Heteroatoms: Pyridine derivatives (e.g., 6-oxo-1H-pyridine-2-carbonyl chloride) exhibit planar aromaticity with one nitrogen atom, favoring electrophilic substitution at electron-rich positions.
Substituent Effects :
Physicochemical and Reactivity Data
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | LogP | Water Solubility |
|---|---|---|---|---|---|
| This compound* | C₆H₃ClNO₂ | 172.55 | Oxo, Carbonyl chloride | ~0.5 | Moderate |
| 6-Methylpyridine-2-carbonyl chloride hydrochloride | C₇H₇Cl₂NO | 192.04 | Methyl, Carbonyl chloride, HCl | ~1.3 | High (salt form) |
| 2-Chloro-6-oxo-1H-pyridine-4-carbaldehyde | C₆H₄ClNO₂ | 157.55 | Oxo, Chloro, Carbaldehyde | 1.25 | Low |
| 5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | C₅H₃ClN₂O₃ | 174.55 | Oxo, Carboxylic acid, Chloro | ~-0.2 | High |
*Hypothetical values inferred from analogs.
Q & A
Q. Q1. How can researchers optimize the synthesis of 6-oxo-1H-pyridine-2-carbonyl chloride to improve yield and purity?
Methodological Answer:
- Step 1: Start with the precursor 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Activate the carboxylic acid group using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C to form the acyl chloride. Use dichloromethane (DCM) as a solvent for better solubility and reaction homogeneity .
- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm completion by observing the disappearance of the carboxylic acid starting material (Rf ~0.2).
- Step 3: Purify via vacuum distillation or column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Avoid prolonged exposure to moisture to prevent hydrolysis.
- Key Consideration: Excess SOCl₂ must be removed under reduced pressure to avoid side reactions.
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer:
- Techniques:
- FT-IR: Confirm the carbonyl chloride (C=O stretch at ~1770–1800 cm⁻¹) and pyridone ring (C=O at ~1670 cm⁻¹) .
- ¹H/¹³C NMR: Assign peaks using DMSO-d₆ or CDCl₃. The pyridone ring protons appear as distinct doublets (δ 6.5–8.5 ppm), while the acyl chloride group is typically silent but inferred by derivatization .
- Data Contradictions: If NMR signals overlap or IR bands are ambiguous, cross-validate with ESI-MS (expected [M+H]⁺ ~172.5) or X-ray crystallography (if crystalline derivatives are synthesized) .
Advanced Research Questions
Q. Q3. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?
Methodological Answer:
- Reactivity Profile:
- The electron-withdrawing pyridone ring increases electrophilicity at the carbonyl carbon, making it more reactive than aliphatic acyl chlorides.
- Reactivity can be modulated by substituting the pyridone ring (e.g., electron-donating groups reduce reactivity) .
- Experimental Design:
Q. Q4. What strategies can mitigate decomposition during storage or handling of this compound?
Methodological Answer:
- Storage: Store under inert gas (argon) at –20°C in flame-sealed ampoules. Avoid contact with moisture or protic solvents.
- Handling: Conduct reactions in rigorously dried glassware. Pre-treat solvents with molecular sieves (3Å).
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH) and analyze decomposition products via LC-MS. Common degradation pathways include hydrolysis to 6-oxo-1H-pyridine-2-carboxylic acid .
Q. Q5. How can computational modeling guide the design of derivatives for medicinal chemistry applications?
Methodological Answer:
- Step 1: Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or GPCRs). Focus on substituents at the pyridone ring to enhance binding affinity.
- Step 2: Perform MD simulations (GROMACS) to assess stability of ligand-protein complexes. Prioritize derivatives with low RMSD values (<2 Å).
- Step 3: Validate predictions by synthesizing top candidates and testing in vitro (e.g., enzyme inhibition assays). Cross-reference with literature on pyridone-based bioactive compounds .
Data Analysis and Reproducibility
Q. Q6. How should researchers address inconsistencies in reported synthetic yields for this compound?
Methodological Answer:
- Root Cause Analysis:
- Variability may arise from incomplete activation (insufficient SOCl₂), moisture contamination, or side reactions (e.g., dimerization).
- Reproducibility Protocol:
Bioactivity and Mechanism Studies
Q. Q7. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- Assay Selection:
- Kinase Inhibition: Use ADP-Glo™ assays for ATP-competitive inhibitors.
- Antimicrobial Activity: Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Mechanistic Insight: Combine with SAR studies to correlate substituent effects (e.g., halogenation at position 6) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
